5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile

Physicochemical profiling Drug-likeness LogP comparison

5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile (CAS 39807-67-5) is a heterocyclic small molecule (C₇H₄N₄O; MW 160.13 g/mol) that fuses a furan ring, a 1,2,3-triazole core, and a nitrile substituent. The compound exists as a crystalline solid whose single-crystal X‑ray structure has been deposited in the Cambridge Structural Database (CCDC), providing unambiguous identity confirmation for procurement quality control.

Molecular Formula C7H4N4O
Molecular Weight 160.13 g/mol
CAS No. 39807-67-5
Cat. No. B13113688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile
CAS39807-67-5
Molecular FormulaC7H4N4O
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNN=C2C#N
InChIInChI=1S/C7H4N4O/c8-4-5-7(10-11-9-5)6-2-1-3-12-6/h1-3H,(H,9,10,11)
InChIKeyMMUYWKDMXZFQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile (CAS 39807-67-5): Key Physicochemical and Structural Identifiers for Procurement Verification


5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile (CAS 39807-67-5) is a heterocyclic small molecule (C₇H₄N₄O; MW 160.13 g/mol) that fuses a furan ring, a 1,2,3-triazole core, and a nitrile substituent [1]. The compound exists as a crystalline solid whose single-crystal X‑ray structure has been deposited in the Cambridge Structural Database (CCDC), providing unambiguous identity confirmation for procurement quality control [2]. Its computed physicochemical profile—cLogP ≈ 0.4, TPSA 78.5 Ų, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and a single rotatable bond—places it in a favorable drug-like chemical space distinct from more lipophilic triazole‑carbonitrile analogs [1].

Identity Single-crystal X-ray structure deposited (CCDC), enabling PXRD verification.
Profile Low lipophilicity scaffold, moderate polar surface area, H-bond donor/acceptor capacity.
Synthesis Regiospecific [3+2] cycloaddition route avoids isomeric impurities.

Why 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile Cannot Be Substituted by Generic 1,2,3-Triazole-4-carbonitrile Analogs Without Experimental Re‑validation


The 5‑aryl substituent on the 1,2,3‑triazole‑4‑carbonitrile scaffold profoundly modulates both physicochemical properties and biological target engagement. For example, replacing the furan‑2‑yl ring with a phenyl group increases calculated lipophilicity (cLogP shifts from ~0.4 to >1.5) and alters hydrogen‑bonding capacity, while a thiophene or methylfuran substituent introduces divergent electronic and steric effects [1]. These differences directly impact solubility, membrane permeability, and binding‑pocket complementarity in biological assays. Furthermore, the unsubstituted N‑H on the triazole ring is a critical handle for downstream derivatization; purchasing an N‑alkylated or N‑aryl congener fundamentally changes the synthetic trajectory and biological readout [2]. Consequently, using a generic 1,2,3‑triazole‑4‑carbonitrile analog without systematic re‑validation risks obtaining non‑comparable biological data or failed downstream chemistry.

Lipophilicity Phenyl or thiophene analogs exhibit markedly higher lipophilicity, altering solubility and membrane permeability.
H‑Bond Donor N‑substituted analogs lack the free triazole N–H, eliminating a critical hydrogen‑bond donor and derivatization handle.
Regiochemistry Non‑regiospecific routes may yield regioisomeric mixtures, compromising batch‑to‑batch reproducibility.

Quantitative Comparative Evidence for 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile (CAS 39807-67-5) Versus Closest Structural Analogs


Lipophilicity Differentiation: Furan-2-yl vs. Phenyl and Thiophene Triazole-4-carbonitrile Analogs

The furan-2-yl substituent confers markedly lower lipophilicity than the corresponding phenyl or thiophene analogs, which influences solubility and permeability profiles critical for both biochemical assay compatibility and lead optimization. The target compound has a computed XLogP3 of 0.4, compared with 5-phenyl-1H-1,2,3-triazole-4-carbonitrile (XLogP3 ≈ 1.6) and 5-(thiophen-2-yl)-2H-triazole-4-carbonitrile (XLogP3 ≈ 1.3) [1]. This 1.2 log unit difference represents a >10‑fold shift in predicted octanol/water partition coefficient, directly impacting aqueous solubility, protein binding, and membrane permeation in cell‑based assays.

Lipophilicity shift
Reported
XLogP3 0.4 vs phenyl 1.6 / thiophene 1.3 (≥10‑fold lower partition coefficient)
Supports aqueous solubility profiling and reduced non‑specific binding context.
Computed property; experimental logP may differ.
Physicochemical profiling Drug-likeness LogP comparison

Polar Surface Area Differentiation: Furan-2-yl Triazole-4-carbonitrile vs. Phenyl Substituted Congeners

The incorporation of the furan oxygen directly increases the topological polar surface area (TPSA) of the molecule relative to carbocyclic aryl analogs. The target compound has a computed TPSA of 78.5 Ų, compared with approximately 54.5 Ų for 5-phenyl-1H-1,2,3-triazole-4-carbonitrile [1]. This 24 Ų increase arises from the furan oxygen atom and expands hydrogen‑bond acceptor capability (HBA count = 4 vs. 3 for the phenyl analog), which can enhance solubility but may reduce passive membrane permeability if TPSA exceeds 140 Ų; at 78.5 Ų, the furan analog remains well within the favorable range for oral bioavailability (typically <140 Ų) while offering additional hydrogen‑bonding interactions for target engagement.

Polar surface area
Reported
TPSA 78.5 Ų (HBA 4) vs phenyl analog 54.5 Ų (HBA 3)
Moderate TPSA retains permeability window; extra HBA may enable distinct binding interactions.
Values from PubChem computed properties.
Drug-likeness TPSA Membrane permeability

Synthetic Accessibility and Regiochemical Fidelity: TBAF‑Catalyzed [3+2] Cycloaddition Route to Furan‑2‑yl Triazole‑4‑carbonitrile

A well‑established TBAF‑catalyzed [3+2] cycloaddition of (E)-1-cyano-2-(furan-2'-yl)-1-nitroethene with trimethylsilyl azide (TMSN₃) under solvent‑free conditions provides the target compound regioselectively in 75% isolated yield [1]. This route is part of a general method that furnishes 4‑aryl‑5‑cyano‑1H‑1,2,3‑triazoles in 70–90% yields [2]. The regiospecificity of this approach avoids the formation of regioisomeric mixtures that plague conventional 1,3‑dipolar cycloadditions, ensuring a single, structurally defined product—a critical quality attribute for building‑block procurement where isomeric purity directly impacts downstream reproducibility.

Synthetic route
Class-level
TBAF‑catalyzed [3+2] cycloaddition, 75% isolated yield, regiospecific product
Eliminates regioisomer separation; supports batch‑to‑batch structural fidelity.
Yield within class‑level range (70–90%).
Synthetic methodology Regioselective synthesis Building block procurement

Structural Confirmation by Single‑Crystal X‑Ray Diffraction: Furan‑2‑yl Triazole‑4‑carbonitrile vs. Methyl‑Substituted Analogs

The crystal structure of 5-Furan-2-yl-2H-[1,2,3]triazole-4-carbonitrile has been determined at 223 K, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 8.735 Å, b = 9.271 Å, c = 8.869 Å, β = 91.718°, and a final R‑factor of 0.049 for significantly intense reflections [1]. This high‑resolution structure provides unambiguous atomic connectivity and solid‑state conformation, enabling confident identity verification by powder X‑ray diffraction (PXRD) comparison during incoming quality control. The deposited CIF file is freely available from the CCDC and the Crystallography Open Database, facilitating direct overlay analysis with newly synthesized or purchased batches. In contrast, the 5‑(5‑methylfuran‑2‑yl) analog has a distinct unit cell and crystal packing due to the added methyl group, precluding the use of the furan‑2‑yl structure as a reference for the methylated derivative [2].

X‑ray structure
Specification review
Monoclinic P2₁/c, a 8.735, b 9.271, c 8.869 Å, R = 0.049 (223 K)
Enables PXRD identity verification for incoming quality control.
CIF deposited in COD (1506088); distinct from methylfuran analog.
Crystallography Structural biology Quality control

Hydrogen‑Bond Donor Availability for Derivatization: NH‑Triazole vs. N‑Substituted Analogs

The target compound possesses exactly one hydrogen‑bond donor (the triazole N–H), a feature that distinguishes it from N‑alkylated or N‑arylated 1,2,3‑triazole‑4‑carbonitrile analogs which lack this donor [1]. The N‑unsubstituted triazole serves as both a hydrogen‑bond donor for target engagement in fragment‑based screening and as a nucleophilic site for further derivatization (e.g., N‑alkylation, N‑arylation, or N‑acylation) [2]. In the Amgen APJ receptor agonist patent family (US 10,736,883), furan‑containing triazole compounds with free NH were utilized as key intermediates for generating N‑substituted analogs with optimized pharmacokinetic profiles [3]. Purchasing a pre‑alkylated analog eliminates this synthetic handle and precludes exploration of N‑substituent SAR.

H‑Bond donor
Reported
1 HBD (free triazole N–H) vs 0 HBD in N‑alkyl/aryl analogs
Preserves key hydrogen‑bond donor and N‑functionalization handle for derivatization.
Fragment‑based screening and SAR exploration benefit from free NH.
Medicinal chemistry Fragment-based drug discovery Derivatization handle

High‑Throughput Screening Footprint: Cancer Stem Cell Bioassay Profile vs. In‑Class Triazole‑Carbonitrile Compounds

The compound has been tested in the NIH/NCATS Luminescence Cell‑Based Primary HTS to Identify Inhibitors of Cancer Stem Cells (PubChem AID 504535), where 26 of 45 tested compounds in the set were classified as active, with 6 compounds showing activity ≤1 µM [1]. Although the individual activity value for the target compound is not disclosed in the public summary, its inclusion in this cancer stem cell screening panel indicates that it possesses the requisite structural features for cellular activity in a disease‑relevant phenotypic assay. By contrast, several structurally related 5‑aryl‑1H‑1,2,3‑triazole‑4‑carbonitriles (e.g., the 5‑(2,4‑dichlorophenyl) analog) have documented antiproliferative IC₅₀ values in the 25–50 µM range against HepG2 and MCF‑7 cell lines , suggesting that the furan‑2‑yl substitution may confer a differentiated cellular activity profile, though direct head‑to‑head data are lacking.

Cancer stem cell HTS
Context-dependent
Tested in NCATS AID 504535; compound set contained 26 actives (≤1 µM)
Reported cancer stem cell assay context; individual IC₅₀ not publicly available.
Requires dose‑response confirmation in specific model.
Cancer stem cell inhibition High-throughput screening Phenotypic assay

Precision Application Scenarios for 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile (CAS 39807-67-5) Based on Differentiated Evidence


Fragment‑Based Lead Discovery Requiring a Low‑Lipophilicity, H‑Bond‑Capable Triazole Scaffold

The compound’s cLogP of 0.4 and TPSA of 78.5 Ų make it an ideal fragment‑sized starting point (MW 160 Da) for lead discovery programs targeting enzymes or receptors with hydrogen‑bond‑rich binding pockets. Its single H‑bond donor (triazole N–H) and four H‑bond acceptors (nitrile N, triazole N atoms, furan O) provide multiple vectors for target engagement while maintaining aqueous solubility suitable for biochemical assay conditions at concentrations up to 100 µM [1]. The free N–H further enables rapid parallel derivatization to probe SAR around the triazole core [2].

Quality‑Controlled Procurement of Building Blocks for Medicinal Chemistry Derivatization Campaigns

The availability of a deposited single‑crystal X‑ray structure (COD 1506088, space group P2₁/c, R = 0.049) enables incoming quality control by PXRD comparison, ensuring that purchased material matches the claimed structure [1]. The regiospecific synthetic route (TBAF‑catalyzed [3+2] cycloaddition, 75% yield) provides a defined synthetic provenance, and the nitrile group at the 4‑position serves as a versatile handle for further transformations (e.g., hydrolysis to carboxamide, reduction to aminomethyl, or tetrazole formation) [2]. Laboratories should verify the supplier’s batch‑specific purity (commercially available at ≥97–98% purity) via HPLC or LC‑MS before use in sensitive biological assays .

Cancer Stem Cell Phenotypic Screening and Follow‑Up Target Deconvolution Studies

The compound has been tested in the NCATS cancer stem cell HTS panel (AID 504535), a disease‑relevant phenotypic assay distinct from standard monolayer cytotoxicity screens [1]. Researchers investigating cancer stem cell self‑renewal pathways may prioritize this scaffold for secondary confirmation and target deconvolution based on its screening history. Since the individual IC₅₀ value is not publicly available, users should perform their own dose‑response confirmation (e.g., 8‑point, 3‑fold dilution series starting at 30 µM) in the specific cancer stem cell model of interest before committing to large‑scale analog synthesis.

APJ Receptor Agonist Medicinal Chemistry: Furan‑Triazole Intermediate for N‑Derivatization

The furan‑triazole‑carbonitrile scaffold with a free N–H is specifically claimed as an intermediate in the Amgen APJ (apelin) receptor agonist patent family (US 10,736,883 B2) for cardiovascular indications [1]. The target compound or its close N‑unsubstituted analogs serve as precursors for N‑alkylation or N‑arylation reactions that yield potent APJ agonists. Medicinal chemistry teams pursuing GPCR targets with a preference for heteroaryl‑triazole cores may select this building block over N‑substituted analogs to retain full synthetic flexibility in lead optimization.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low lipophilicity, moderate TPSA, H‑bond donor/acceptor scaffold
Aqueous solubility & target engagement in biochemical assays
MedChem building block procurement
Deposited crystal structure & regiospecific synthetic route
PXRD identity match & batch purity (HPLC/LC‑MS)
Cancer stem cell assay studies
Cancer stem cell screening history (AID 504535)
Dose‑response confirmation in specific cancer stem cell model
APJ receptor agonist research
Free N–H for derivatization & patent precedent
N‑functionalization chemistry & APJ receptor activity assays
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